molecular formula C8H4FN3O3 B2389212 7-Fluoro-8-nitroquinazolin-4(3H)-one CAS No. 1027929-81-2

7-Fluoro-8-nitroquinazolin-4(3H)-one

Cat. No.: B2389212
CAS No.: 1027929-81-2
M. Wt: 209.136
InChI Key: CJBKDJKOXRYRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-8-nitroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C8H4FN3O3 and its molecular weight is 209.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is suggested that it could be used as an intermediate in the synthesis of kinase inhibitors , which are often targeted towards specific proteins involved in cell signaling pathways.

Mode of Action

As an intermediate in the synthesis of kinase inhibitors , it may interact with its targets by binding to the ATP-binding site of the kinase, thereby inhibiting the kinase activity and disrupting the signaling pathway.

Biochemical Pathways

As a potential intermediate in the synthesis of kinase inhibitors , it could affect various signaling pathways regulated by these kinases.

Result of Action

As a potential intermediate in the synthesis of kinase inhibitors , it could potentially inhibit the activity of specific kinases, thereby disrupting the signaling pathways they regulate.

Action Environment

It is mentioned that the compound is stable at room temperature but should be kept away from strong light and oxidizing agents .

Chemical Reactions Analysis

7-Fluoro-8-nitroquinazolin-4(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

7-Fluoro-8-nitroquinazolin-4(3H)-one has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

7-fluoro-8-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBKDJKOXRYRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NC=N2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.